molecular formula C7H13FO B12979189 (1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol

(1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol

Cat. No.: B12979189
M. Wt: 132.18 g/mol
InChI Key: CMASZGHZLIRSAX-RQJHMYQMSA-N
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Description

(1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol is a chiral compound with a unique stereochemistry. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a cyclohexane ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of Grignard reagents, where the fluorine and methyl groups are introduced through a series of reactions involving organometallic intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted cyclohexanes .

Scientific Research Applications

(1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1R,2S)-2-Fluoro-2-methylcyclohexan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

(1R,2S)-2-fluoro-2-methylcyclohexan-1-ol

InChI

InChI=1S/C7H13FO/c1-7(8)5-3-2-4-6(7)9/h6,9H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

CMASZGHZLIRSAX-RQJHMYQMSA-N

Isomeric SMILES

C[C@@]1(CCCC[C@H]1O)F

Canonical SMILES

CC1(CCCCC1O)F

Origin of Product

United States

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